molecular formula C16H15N3O3 B2997462 2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1809501-28-7

2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2997462
CAS No.: 1809501-28-7
M. Wt: 297.314
InChI Key: NICAZOSYCOMPTK-UHFFFAOYSA-N
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Description

The compound “2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups . It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This ring is attached to a cyclopentyl group and an isoindoline-1,3-dione group .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving amidoximes and isatoic anhydrides in a NaOH–DMSO medium .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The cyclopentyl group is a cycloalkane consisting of a five-membered ring. Isoindoline-1,3-dione is a bicyclic structure, containing a benzene ring fused to a 1,3-dione .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can participate in various chemical reactions. It can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the 1,2,4-oxadiazole ring could influence its reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Development of Synthesis Methods : A study by Tkachuk et al. (2020) presented an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization, using 3-(hydroxyimino)isoindolin-1-one. This method highlights the preparation of related compounds, showing the versatility of isoindoline-1,3-dione derivatives in chemical synthesis (Tkachuk, V., Lyubchuk, T., Tkachuk, T., & Hordiyenko, O., 2020).

  • Characterization of Novel Derivatives : The structural and spectroscopic characterization of new isoindoline-1,3-dione derivatives has been documented, demonstrating their potential in various chemical applications. For instance, Dioukhane et al. (2021) used 1D, COSY, and HSQC 2D NMR spectroscopy to characterize the structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, emphasizing the utility of these derivatives in material science and chemical research (Dioukhane, K., Aouine, Y., Nakkabi, A., Boukhssas, S., Faraj, H., & Alami, A., 2021).

Biological Applications

Future Directions

The 1,2,4-oxadiazole ring is a pharmacophore that is frequently used in the development of new drugs . Therefore, compounds like “2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione” could potentially be explored for their therapeutic potential in the future.

Properties

IUPAC Name

2-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15-11-7-3-4-8-12(11)16(21)19(15)9-13-17-14(18-22-13)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICAZOSYCOMPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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